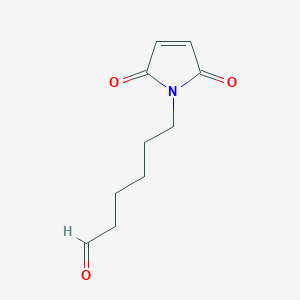
2,4-Diethoxy-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethoxy-5-nitropyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,4-Diethoxy-5-nitropyrimidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the electron-donating ethoxy groups. It can also act as a base due to the presence of the nitrogen atom in its structure. These properties make it a useful building block in the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
2,4-Diethoxy-5-nitropyrimidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It has also been shown to exhibit moderate antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-Diethoxy-5-nitropyrimidine in lab experiments is its ease of synthesis. It can be synthesized using simple and cost-effective methods. Another advantage is its unique properties, which make it a useful building block in the synthesis of various compounds. However, one of the limitations is its limited biological activity. It has been shown to exhibit moderate antibacterial and antifungal activity, but its activity against other organisms is not well understood.
Direcciones Futuras
There are several future directions for the research on 2,4-Diethoxy-5-nitropyrimidine. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a building block in the synthesis of new compounds with biological activity. Additionally, its potential as a fluorescent probe for bioimaging applications could be explored. Overall, there is still much to be learned about the properties and potential applications of 2,4-Diethoxy-5-nitropyrimidine in scientific research.
Métodos De Síntesis
The synthesis of 2,4-Diethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl oxalate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,4-Diethoxy-5-nitropyrimidine with a yield of around 80%. Other methods include the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl malonate or ethyl cyanoacetate in the presence of a base.
Aplicaciones Científicas De Investigación
2,4-Diethoxy-5-nitropyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine-based antiviral agents, and pyrimidine-based fluorescent probes. It has also been used as a precursor in the synthesis of other heterocyclic compounds.
Propiedades
Número CAS |
101935-53-9 |
|---|---|
Nombre del producto |
2,4-Diethoxy-5-nitropyrimidine |
Fórmula molecular |
C8H11N3O4 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2,4-diethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
WCEIGOUJTJFAFL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
SMILES canónico |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



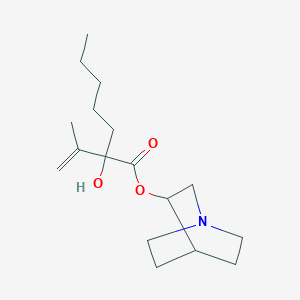
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
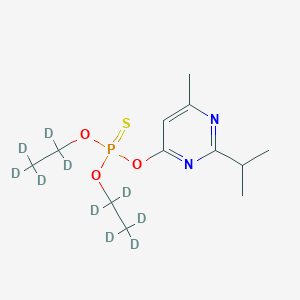
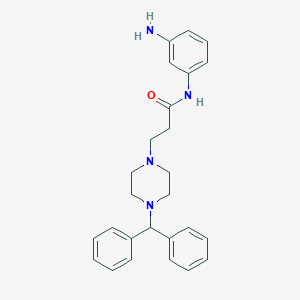
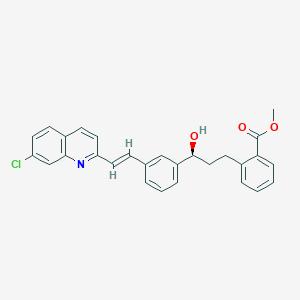
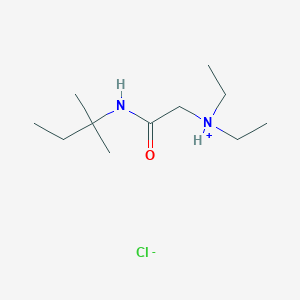
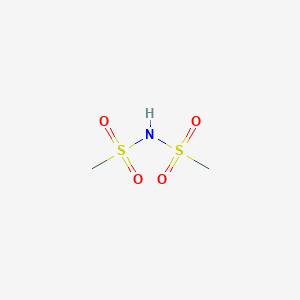
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
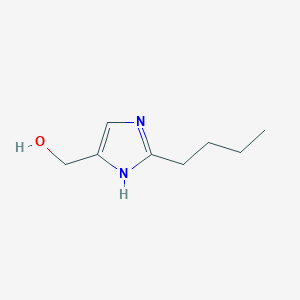


![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)

